![molecular formula C15H14FN5O2 B2377679 3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1235341-11-3](/img/structure/B2377679.png)
3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14FN5O2 and its molecular weight is 315.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound is involved in the synthesis and characterization of various research chemicals and has been identified in studies focusing on novel synthetic routes and analytical techniques. For example, McLaughlin et al. (2016) describe the synthesis and analytical characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, showcasing its relevance as a research chemical with potential pharmacological activities yet to be explored McLaughlin et al., 2016.
Cytotoxicity Studies
Research involving the compound has extended into evaluating its cytotoxic effects. Hassan et al. (2014) synthesized and screened derivatives for in vitro cytotoxic activity against cancer cells, indicating the potential for discovering new therapeutic agents Hassan et al., 2014.
Fluorocontaining Derivatives
The creation of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines highlights the compound's versatility in generating new molecules with potential biological activities. Eleev et al. (2015) discuss the synthesis of such derivatives, opening avenues for further pharmacological investigations Eleev et al., 2015.
In Vitro Metabolism and Stability
The compound's in vitro metabolism and thermal stability have been subjects of interest, especially concerning synthetic cannabinoids. Franz et al. (2017) explored the metabolism of 3,5-AB-CHMFUPPYCA, a related compound, providing insight into its behavior in biological systems and under smoking conditions, which could influence the interpretation of drug tests Franz et al., 2017.
Medicinal Chemistry Applications
The compound's structure has served as a foundation for developing novel medicinal agents. Thangarasu et al. (2019) describe the synthesis of pyrazole derivatives showing promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities, demonstrating the compound's significant potential in drug discovery Thangarasu et al., 2019.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used in the development of new drugs and show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to their broad spectrum of activities . The presence of the 1,2,4-oxadiazole ring in the structure of this compound could contribute to its potential biological activities.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a variety of biological pathways due to their broad spectrum of activities . These pathways could potentially be affected by this compound, leading to its observed biological effects.
properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-9-18-14(23-20-9)8-17-15(22)13-7-12(19-21(13)2)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGCATBTVGSNTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.